molecular formula C9H14O3 B6612652 1-(2-oxopropyl)cyclopentane-1-carboxylic acid CAS No. 1895263-24-7

1-(2-oxopropyl)cyclopentane-1-carboxylic acid

Cat. No.: B6612652
CAS No.: 1895263-24-7
M. Wt: 170.21 g/mol
InChI Key: KAVKGFIISOSUHK-UHFFFAOYSA-N
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Description

1-(2-oxopropyl)cyclopentane-1-carboxylic acid is a synthetic compound characterized by a cyclopentane ring with a carboxylic acid group and a ketone group attached to it. This compound has garnered attention due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxopropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the carboxylic acid group or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

1-(2-oxopropyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid.

    Cyclopentane-1-carboxylic acid: Lacks the ketone group present in this compound.

    2-oxopropyl derivatives: Compounds with similar structural features but different ring systems or functional groups.

Uniqueness

This compound is unique due to its specific combination of a cyclopentane ring, a carboxylic acid group, and a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2-oxopropyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(8(11)12)4-2-3-5-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVKGFIISOSUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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